PQA-18, immunosuppressor
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PQA-18 involves the prenylation of quinolinecarboxylic acid. The reaction conditions typically include the use of a prenylating agent such as prenyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of PQA-18 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
PQA-18 undergoes various types of chemical reactions, including:
Oxidation: PQA-18 can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert PQA-18 to its corresponding alcohol derivatives.
Substitution: PQA-18 can undergo substitution reactions where the prenyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted quinoline compounds .
Scientific Research Applications
PQA-18 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate its effects on cell signaling and immune response.
Medicine: Explored for its potential use in treating autoimmune diseases and preventing transplant rejection.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
PQA-18 exerts its immunosuppressive effects by inhibiting p21-activated kinase 2 (PAK2). This inhibition leads to a reduction in the production of interleukin-2, interleukin-4, interleukin-6, and tumor necrosis factor-alpha. The molecular targets include PAK2 and the signaling pathways involving Janus kinase 2 and signal transducer and activator of transcription 3 (STAT3) .
Comparison with Similar Compounds
Similar Compounds
FK-506 (Tacrolimus): Another immunosuppressor with a different mechanism of action.
Cyclosporine: A widely used immunosuppressor that inhibits calcineurin.
Tofacitinib: A Janus kinase inhibitor used in the treatment of autoimmune diseases
Uniqueness of PQA-18
PQA-18 is unique due to its specific inhibition of p21-activated kinase 2, which is not targeted by other immunosuppressors like FK-506 or Cyclosporine. This specificity allows for a different approach in modulating immune responses, potentially reducing side effects associated with broader immunosuppressive agents .
Properties
Molecular Formula |
C25H31NO4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |
InChI Key |
APPXFGJVXDYNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C |
Origin of Product |
United States |
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